molecular formula C9H18BrNO2 B564777 3-Bromo-N-methyl-N-boc-propylamine CAS No. 828272-19-1

3-Bromo-N-methyl-N-boc-propylamine

Cat. No.: B564777
CAS No.: 828272-19-1
M. Wt: 252.152
InChI Key: PIUWBRCCWDAPFG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is often used as a reagent in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is often used as a synthetic intermediate in organic chemistry , implying that it may undergo various chemical reactions to form other compounds. More research is needed to elucidate its specific interactions with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-N-methyl-N-boc-propylamine . For instance, it is soluble in chloroform, dichloromethane, and ethyl acetate , suggesting that its solubility and stability may be affected by the presence of these solvents. Additionally, it should be stored at -20°C to maintain its stability .

Preparation Methods

3-Bromo-N-methyl-N-boc-propylamine can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl (3-hydroxypropyl) (methyl)carbamate with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dichloromethane (DCM) at 0°C . The reaction mixture is stirred for 1.5 hours, followed by quenching with water and extraction with DCM. The organic phase is washed with sodium carbonate (Na2CO3) solution, brine, and dried over anhydrous sodium sulfate. The final product is obtained by purification using silica gel column chromatography with a petroleum ether/ethyl acetate mixture .

Chemical Reactions Analysis

3-Bromo-N-methyl-N-boc-propylamine undergoes various chemical reactions, including:

Scientific Research Applications

3-Bromo-N-methyl-N-boc-propylamine is used in various scientific research applications, including:

Properties

IUPAC Name

tert-butyl N-(3-bromopropyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUWBRCCWDAPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675728
Record name tert-Butyl (3-bromopropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828272-19-1
Record name tert-Butyl (3-bromopropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-bromopropyl)-N-methylcarbamate
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